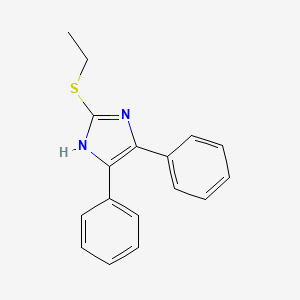

2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole

Description

Overview of Imidazole (B134444) Heterocycles in Contemporary Chemical Research

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a cornerstone in medicinal chemistry and materials science due to its versatile chemical reactivity and biological significance. researchgate.net Imidazole derivatives are integral components of numerous natural products, including the amino acid histidine and the neurotransmitter histamine. biolmolchem.com In the realm of synthetic chemistry, the imidazole scaffold serves as a versatile pharmacophore, a molecular framework that is crucial for a molecule's biological activity. The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged structure in the design of new therapeutic agents. researchgate.net Consequently, researchers have extensively explored the synthesis of novel imidazole derivatives to investigate their potential applications in various fields.

Structure

3D Structure

Properties

CAS No. |

60220-29-3 |

|---|---|

Molecular Formula |

C17H16N2S |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2-ethylsulfanyl-4,5-diphenyl-1H-imidazole |

InChI |

InChI=1S/C17H16N2S/c1-2-20-17-18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19) |

InChI Key |

LLMAFVWLNYBLIF-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis and Characterization

While specific literature detailing the synthesis of 2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole is not extensively available, its preparation can be inferred from established methods for synthesizing analogous 2-alkylthio-4,5-diphenyl-1H-imidazoles. The most probable synthetic route is a two-step process.

The first step involves the synthesis of the precursor, 4,5-diphenyl-1H-imidazole-2-thiol. This is typically achieved through the condensation reaction of benzil (B1666583) with thiourea. In this reaction, the dicarbonyl compound (benzil) reacts with the sulfur-containing nucleophile (thiourea) to form the heterocyclic imidazolethione ring.

In the second step, the 4,5-diphenyl-1H-imidazole-2-thiol undergoes S-alkylation. This is accomplished by reacting the thiol with an appropriate ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base deprotonates the thiol group, forming a thiolate anion, which then acts as a nucleophile and attacks the ethyl halide in a nucleophilic substitution reaction to yield the final product, this compound.

The characterization of the final compound would involve various spectroscopic techniques to confirm its structure. These would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide detailed information about the molecular structure and composition.

Chemical Properties

The chemical properties of 2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole are dictated by its molecular structure, which includes the aromatic imidazole (B134444) ring, the two phenyl substituents, and the ethylsulfanyl group.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆N₂S |

| Molecular Weight | 280.39 g/mol |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 280.103419 g/mol |

| Monoisotopic Mass | 280.103419 g/mol |

| Topological Polar Surface Area | 51.3 Ų |

| Heavy Atom Count | 20 |

| Formal Charge | 0 |

| Complexity | 389 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Note: The data in this table is computationally predicted and has not been experimentally verified.

The imidazole ring is basic due to the lone pair of electrons on the non-protonated nitrogen atom, allowing it to react with acids to form salts. The ethylsulfanyl group at the 2-position can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic and steric properties of the molecule.

Research Findings on Biological Activity

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target imidazole core and introduce the necessary substituents in as few steps as possible. These are broadly categorized into one-pot multicomponent reactions and sequential multi-step syntheses.

One-Pot Multicomponent Condensation Reactions

The synthesis of substituted imidazoles is famously achieved through one-pot multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity by combining three or more reactants in a single vessel. echemcom.comnih.gov The Debus-Radziszewski reaction is a cornerstone for creating 2,4,5-trisubstituted imidazoles. This reaction typically involves the condensation of a 1,2-dicarbonyl compound (an α-diketone like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source for the imidazole ring. sciepub.comnih.gov

While this method is highly efficient for synthesizing imidazoles with aryl or alkyl groups at the C2 position, the direct one-pot synthesis of 2-alkylsulfanyl derivatives by incorporating a discrete sulfur source alongside the other components is less commonly documented. The primary pathway involves the three-component condensation to form the main imidazole ring structure. Various catalysts have been employed to improve the efficiency of this core reaction under different conditions. echemcom.comsciepub.com

For instance, a study demonstrated that increasing the molar ratio of ammonium acetate can significantly accelerate the reaction, suggesting it plays a dual role as both reactant and catalyst. echemcom.com Other research has focused on using green, reusable catalysts like diethyl ammonium hydrogen phosphate (B84403) under solvent-free conditions to achieve excellent yields in short reaction times. sciepub.com

| Reactants | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|

| Benzil (B1666583), Aldehyde, Ammonium Acetate | Ethanol (B145695), Reflux | Ammonium acetate acts as both reagent and catalyst; increasing its amount accelerates the reaction. | echemcom.com |

| Benzil, Aldehyde, Ammonium Acetate | Diethyl Ammonium Hydrogen Phosphate, Solvent-free, 100°C | A green, efficient, and reusable catalyst system providing excellent yields and short reaction times. | sciepub.com |

| Benzil, Aldehyde, Ammonium Acetate | Glacial Acetic Acid, Reflux | A conventional method for synthesizing various 2-substituted-4,5-diphenyl imidazoles. | nih.gov |

Multi-Step Synthetic Pathways

A more controlled and widely adopted method for synthesizing this compound involves a two-step process. This pathway first establishes a reactive intermediate, which is then functionalized at the sulfur atom.

The key intermediate for this synthesis is 4,5-diphenyl-1H-imidazol-2-thiol . This compound is commonly prepared through the condensation of benzoin (B196080) with thiourea. scirp.org In a typical procedure, the reaction is carried out in a high-boiling solvent such as dimethylformamide (DMF) at elevated temperatures, for instance, 150°C, to facilitate the cyclization and formation of the imidazole-2-thiol core. scirp.org This intermediate serves as a versatile building block for a variety of 2-substituted thioimidazole derivatives.

Once the 4,5-diphenyl-1H-imidazol-2-thiol intermediate is obtained, the final step is the introduction of the ethyl group onto the sulfur atom. This is achieved through a standard S-alkylation reaction. scirp.org The thiol is treated with an ethylating agent, typically an ethyl halide such as ethyl bromide or ethyl iodide, in a suitable solvent like absolute ethanol. scirp.org The reaction is often conducted under reflux to ensure completion. scirp.org Neutralization with a mild base, such as sodium hydrogen carbonate, may be required after the reaction to isolate the final product. scirp.org This alkylation is highly efficient and provides a direct route to the target compound, This compound .

This general S-alkylation strategy has been successfully applied to introduce various alkyl and benzyl (B1604629) groups onto the 2-thiol position of the 4,5-diphenylimidazole (B189430) scaffold. scirp.org

Catalytic Systems in Imidazole Synthesis

Catalysis, particularly involving transition metals, plays a crucial role in modern organic synthesis by enabling efficient and selective bond formations under mild conditions.

Transition Metal Catalysis (e.g., Copper Catalysts)

Copper catalysts have emerged as cost-effective and efficient tools for the synthesis of heterocyclic compounds, including imidazole derivatives. biolmolchem.comnih.gov Research has demonstrated the utility of copper(II) chloride (CuCl₂) as a catalyst in the one-pot, three-component synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole. biolmolchem.com This reaction proceeds by condensing benzoin, urea (B33335), and a benzyl bromide derivative in water at room temperature, highlighting a green and efficient method. biolmolchem.com While this example leads to a C-O bond, it underscores the potential of copper catalysts to facilitate the assembly of the highly substituted 4,5-diphenyl-1H-imidazole core.

Furthermore, copper catalysis is well-established for promoting C-H activation, a powerful strategy for functionalizing heterocyclic rings. nih.gov For example, a CuI/PPh₃ system has been used for the direct C-H arylation of benzimidazoles with aryl bromides. nih.gov This demonstrates copper's ability to catalyze the formation of new bonds at the C2 position of imidazole-type structures, a principle that is foundational to developing novel synthetic routes.

| Reactants | Catalyst/Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| Benzoin, Urea, Benzyl Bromide | CuCl₂, Water, Room Temperature | 2-(Benzyloxy)-4,5-diphenyl-1H-imidazole | Demonstrates a mild, one-pot, copper-catalyzed reaction in a green solvent with high efficiency (85% yield). | biolmolchem.com |

Non-Metallic Catalysis and Reaction Promoters

While metallic catalysts have been extensively used in organic synthesis, there is a growing trend towards the use of non-metallic catalysts and reaction promoters for the synthesis of imidazole derivatives. These approaches often offer benefits such as lower toxicity, reduced cost, and simplified purification procedures.

Several non-metallic species have proven effective in promoting the condensation reactions that form the imidazole core. Benzoic acid, for example, has been utilized as an efficient metal-free catalyst for multicomponent reactions that yield highly substituted imidazoles. organic-chemistry.org This method is valued for its operational simplicity and high functional group compatibility. Similarly, 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquids have been reported to effectively catalyze the synthesis of substituted imidazoles under ultrasound irradiation, with the catalyst being reusable for several cycles without significant loss of activity. rsc.orgnih.gov

In some cases, the synthesis of substituted imidazoles can proceed efficiently without any catalyst. For instance, a facile route for synthesizing 2,4-disubstituted imidazoles involves the [3+2] cyclization of benzimidamides and vinyl azides under catalyst-free conditions, tolerating a broad range of functional groups and producing good to excellent yields. acs.org Trifluoroacetic acid has also been employed as a catalyst in the regioselective 1,3-dipolar cycloaddition of 2H-azirines with nitrones to produce 1,2,4,5-tetrasubstituted imidazoles under mild conditions. organic-chemistry.org

Optimization of Reaction Conditions

The efficiency, yield, and purity of the synthesis of this compound and its analogues are highly dependent on the careful optimization of reaction conditions, primarily the choice of solvent, reaction temperature, and duration.

Solvent Effects and Selection (e.g., glacial acetic acid, ethanol, aqueous media)

The selection of a solvent is critical as it can significantly influence reaction rates and product yields in imidazole synthesis. Glacial acetic acid is a commonly used solvent, particularly in the Radziszewski reaction, where it serves as both the solvent and a catalyst for the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate. nih.govijpsonline.com

Ethanol is another frequently employed solvent, often used in reactions catalyzed by various agents or under microwave irradiation. nih.gov Its polar protic nature can facilitate the dissolution of reactants and stabilize intermediates. The pursuit of greener synthetic routes has led to the exploration of aqueous media and deep eutectic solvents (DESs). nih.govresearchgate.net DESs, in particular, have gained attention as they can act as both the solvent and the catalyst, are often biodegradable, and can be recycled, aligning with green chemistry principles. nih.gov The choice of solvent can dramatically affect the outcome, as demonstrated by optimization studies where a DES system provided a 96% yield, while conventional solvents like ethanol, methanol, DMF, and toluene (B28343) were found to be less suitable for the same transformation. nih.gov

Table 1: Effect of Different Solvents on the Yield of 2,4,5-triphenyl-1H-imidazole

| Entry | Solvent | Yield (%) | Reference |

|---|---|---|---|

| 1 | Ethanol | 65 | nih.gov |

| 2 | Methanol | 60 | nih.gov |

| 3 | Ethyl Acetate | 30 | nih.gov |

| 4 | Water | 45 | nih.gov |

| 5 | Toluene | Trace | nih.gov |

| 6 | DMF | 55 | nih.gov |

| 7 | Tetrahydrofuran | Trace | nih.gov |

| 8 | Deep Eutectic Solvent (DMU:SnCl₂:HCl) | 96 | nih.gov |

Temperature and Reaction Time Profiling

Temperature and reaction time are interconnected parameters that must be carefully profiled to maximize yield and minimize side-product formation. Synthetic routes to substituted imidazoles are performed across a wide range of temperatures, from room temperature to 160 °C or higher. rsc.orgnih.gov For instance, the condensation of benzil, aldehydes, and ammonium acetate can be carried out in ethanol at 80 °C for 10 hours. nih.gov

Microwave-assisted synthesis has emerged as an energy-efficient method that can dramatically reduce reaction times from hours to minutes. orientjchem.org Optimization studies using microwave irradiation for imidazole synthesis identified optimal conditions at 720-watt power for approximately 5.7 minutes, achieving high product yields. orientjchem.org In conventional heating methods, temperature optimization is crucial; studies on the synthesis of 2,4,5-triphenyl-1H-imidazole found that the highest yield was obtained at 60 °C, while for 1,2,4,5-tetraphenyl imidazole, the optimal temperature was 90 °C with a reaction time of 110 minutes. nih.gov Beyond this time, the yield plateaued, indicating that further heating was unnecessary. nih.gov

Table 2: Optimization of Temperature and Time for Imidazole Synthesis

| Compound Type | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4,5-Trisubstituted Imidazole | Room Temp | 45 min | 40 | nih.gov |

| 2,4,5-Trisubstituted Imidazole | 40 | 45 min | 65 | nih.gov |

| 2,4,5-Trisubstituted Imidazole | 60 | 45 min | 96 | nih.gov |

| 2,4,5-Trisubstituted Imidazole | 80 | 45 min | 85 | nih.gov |

| 1,2,4,5-Tetrasubstituted Imidazole | 90 | 90 min | 82 | nih.gov |

| 1,2,4,5-Tetrasubstituted Imidazole | 90 | 110 min | 94 | nih.gov |

| 1,2,4,5-Tetrasubstituted Imidazole | 90 | 130 min | 94 | nih.gov |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic pathways for imidazoles to reduce environmental impact and enhance safety. acs.org Key principles include maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. acs.org

The use of multicomponent reactions (MCRs) is inherently green as it often improves atom economy by combining at least three reactants in a one-pot procedure to form a complex product. nih.gov The development of syntheses in aqueous media or using recyclable deep eutectic solvents minimizes the reliance on volatile and often toxic organic solvents. nih.govresearchgate.net Furthermore, energy efficiency is significantly improved through the use of microwave-assisted synthesis or ultrasonic irradiation, which can accelerate reaction rates and shorten reaction times, leading to substantial energy savings compared to conventional heating methods. nih.govorientjchem.org The use of reusable catalysts, whether heterogeneous or recyclable ionic liquids, also contributes to waste reduction, a core tenet of green chemistry. rsc.orgnih.gov

Product Isolation and Purification Techniques

Following the chemical reaction, the effective isolation and purification of the target compound, this compound, are essential to obtain a product of high purity suitable for further analysis and application.

Crystallization Methods

Crystallization is the most common and effective method for purifying solid imidazole derivatives. The general procedure involves completing the reaction, followed by pouring the reaction mixture into cold water to precipitate the crude solid product. nih.govrasayanjournal.co.in This solid is then collected by filtration.

The crude product is subsequently purified by recrystallization from a suitable solvent or solvent mixture. Ethanol is a widely used solvent for this purpose, often yielding fine, colorless, or white crystals upon slow cooling or evaporation. nih.govresearchgate.netderpharmachemica.com For instance, in the synthesis of a related thio-substituted imidazole, the final product was recrystallized from ethanol to afford thick, colorless, plate-like crystals with a high yield of 92%. nih.gov In other cases, ethyl acetate or a mixture of ethyl acetate and water is used to extract the product before it is isolated by rotary evaporation and then recrystallized from ethanol or ethyl acetate. nih.govnih.gov The choice of crystallization solvent is crucial and is determined empirically to ensure high recovery of the pure compound while leaving impurities dissolved in the mother liquor.

Chromatographic Purification (e.g., Column Chromatography)

Column chromatography is a widely utilized and effective technique for the purification of imidazole derivatives from crude reaction mixtures. tubitak.gov.tr This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. The choice of the stationary and mobile phase is crucial for achieving optimal separation.

For the purification of various substituted imidazole compounds, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and ability to separate a wide range of organic molecules. tubitak.gov.trgoogle.com The selection of the mobile phase, or eluent, is tailored to the polarity of the target compound. A mixture of solvents is often used to achieve the desired separation. For instance, in the purification of certain chloroimidazole-carboxaldehyde derivatives, a mobile phase of dichloromethane-ethyl acetate in a 10:1 ratio has been successfully used with a silica gel column. tubitak.gov.tr Similarly, for other imidazole derivatives, a mobile phase consisting of dichloromethane (B109758) and petroleum ether in a 2:1 volume ratio has been reported for elution from a 300-400 mesh silica gel stationary phase. google.com

The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified compound. nih.govnih.gov Once the desired fractions are collected, the solvent is evaporated under reduced pressure to yield the purified product. tubitak.gov.trgoogle.com For example, the purification of 1-(2,3-dihydrobenzo[b] acs.orgasianpubs.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole involved column chromatography with an eluent system of ethyl acetate and benzene (B151609) in a 2:8 ratio. nih.gov

The following table summarizes various conditions used for the chromatographic purification of related imidazole derivatives.

Table 1: Examples of Chromatographic Purification Conditions for Imidazole Derivatives

| Compound/Derivative Type | Stationary Phase | Mobile Phase/Eluent | Source |

|---|---|---|---|

| Chloroimidazole-carboxaldehyde derivatives | Silica gel | Dichloromethane-Ethyl Acetate (10:1) | tubitak.gov.tr |

| Condensed ring imidazole compounds | Silica gel (300-400 mesh) | Dichloromethane-Petroleum Ether (2:1) | google.com |

| 1-(2,3-dihydrobenzo[b] acs.orgasianpubs.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | Not specified | Ethyl Acetate-Benzene (2:8) | nih.gov |

| 2,4,5-Triphenyl-1H-imidazole | Silica gel | Ethyl Acetate-Hexane (1:9) | rsc.org |

Solvent Extraction Procedures

Solvent extraction is a fundamental technique used in the work-up procedure of synthesized imidazole derivatives to separate the target compound from the reaction mixture based on its solubility in a particular solvent. nih.gov This method is often employed as a preliminary purification step before further purification by techniques like recrystallization or chromatography.

In the synthesis of various imidazole derivatives, the crude product is often first suspended in an aqueous solution, such as brine, and then extracted with an immiscible organic solvent. acs.org Chloroform is a frequently used solvent for this purpose due to its ability to dissolve a wide range of organic compounds. nih.govacs.org After extraction, the organic layer containing the desired product is separated from the aqueous layer. This organic layer is then typically dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water. nih.govacs.org Finally, the solvent is evaporated, often using a rotary evaporator, to yield the crude or partially purified product. acs.org

In other instances, different solvents are utilized depending on the specific properties of the imidazole derivative. For example, diethyl ether has been used for the extraction of certain imidazole compounds from an aqueous filtrate containing brine. tubitak.gov.tr In another procedure, carbon tetrachloride was used to extract an ester of imidazole from the reaction residue after the evaporation of acetone (B3395972). nih.gov The choice of solvent is critical and is based on the solubility of the target compound and the insolubility of impurities.

The following table provides examples of solvent systems used in the extraction of imidazole derivatives.

Table 2: Solvent Systems for the Extraction of Imidazole Derivatives

| Derivative/Reaction Stage | Extraction Solvent | Aqueous Phase/Pre-treatment | Source |

|---|---|---|---|

| Imidazole-derived ethers | Chloroform | Brine suspension | acs.org |

| N-substituted imidazole derivatives | Chloroform | Not specified | nih.gov |

| Ester of imidazole | Carbon Tetrachloride | Residue after acetone evaporation | nih.gov |

| Chloroimidazole-carboxaldehyde derivatives | Diethyl Ether | Aqueous filtrate with brine | tubitak.gov.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the phenyl rings, and the imidazole ring. Based on data from analogous compounds, the following chemical shift assignments and coupling patterns can be anticipated. ijpsonline.comrsc.orgrsc.orgresearchgate.net

The protons of the ethyl group are expected to appear in the upfield region of the spectrum. The methyl (CH₃) protons would likely present as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would appear as a quartet due to coupling with the methyl protons.

The protons of the two phenyl groups at the 4 and 5 positions of the imidazole ring are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. rsc.org The complexity of these signals will depend on the rotational freedom and electronic environment of the phenyl rings. They may appear as a complex multiplet. rsc.org The N-H proton of the imidazole ring is expected to be a broad singlet, with its chemical shift being sensitive to the solvent and concentration. rsc.org

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Imidazole N-H | 12.0 - 13.0 | broad singlet | - |

| Phenyl-H | 7.2 - 8.1 | multiplet | - |

| Ethyl -CH₂- | 2.8 - 3.2 | quartet | ~7.0 |

| Ethyl -CH₃ | 1.2 - 1.5 | triplet | ~7.0 |

This table is predictive and based on data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the ethyl group, the phenyl rings, and the imidazole ring. ijpsonline.comrsc.orgrsc.org

The carbons of the ethyl group are anticipated to resonate at higher field strengths. The C2 carbon of the imidazole ring, being attached to both sulfur and nitrogen, is expected to have a chemical shift in the range of 140-150 ppm. The C4 and C5 carbons of the imidazole ring, bonded to the phenyl groups, would also appear in the downfield region. The carbons of the phenyl rings will produce a series of signals in the aromatic region, typically between 125 and 140 ppm. ijpsonline.comrsc.org

| Carbon | Expected Chemical Shift (ppm) |

| Imidazole C2 | 140 - 150 |

| Imidazole C4/C5 | 135 - 145 |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| Ethyl -CH₂- | 25 - 30 |

| Ethyl -CH₃ | 13 - 16 |

This table is predictive and based on data from analogous compounds.

Advanced NMR Techniques (e.g., 2D NMR, if applied)

While no specific 2D NMR studies have been reported for this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of proton and carbon signals. A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, for instance, linking the ethyl CH₂ and CH₃ proton signals to their respective carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. ijpsonline.comrsc.orgrsc.orgijrar.org The N-H stretching vibration of the imidazole ring is anticipated to appear as a broad band in the region of 3400-3200 cm⁻¹. ijrar.org Aromatic C-H stretching vibrations from the phenyl rings are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group would be observed just below 3000 cm⁻¹. ijpsonline.com

The C=N stretching vibration within the imidazole ring and the C=C stretching vibrations of the phenyl rings are expected to give rise to absorptions in the 1600-1450 cm⁻¹ region. ijpsonline.comrsc.orgrsc.org The C-S stretching vibration is typically weaker and can be found in the 800-600 cm⁻¹ region.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Imidazole) | 3400 - 3200 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=N (Imidazole) | 1620 - 1580 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-N (Imidazole) | 1350 - 1250 | Stretching |

| C-S | 800 - 600 | Stretching |

This table is predictive and based on data from analogous compounds.

Raman Spectroscopy (if applicable)

No specific Raman spectroscopy data for this compound was found in the reviewed literature. However, Raman spectroscopy would be a useful complementary technique to FT-IR. ijrar.org It would be particularly effective for observing the symmetric vibrations of the phenyl rings and the C-S bond, which often show strong signals in Raman spectra.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass with high accuracy. For this compound (Molecular Formula: C₁₇H₁₆N₂S), the theoretical monoisotopic mass is 280.10342 g/mol . epa.gov An HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the molecule.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, leading to ionization and extensive fragmentation. While a specific EI-MS spectrum for this compound is not available, analysis of related structures such as 2-ethyl-4-methyl-1H-imidazole provides insights into potential fragmentation pathways. nist.gov For the title compound, one would anticipate the molecular ion peak (M⁺) at m/z 280. The fragmentation pattern would likely involve the loss of the ethyl group (C₂H₅, 29 Da) or the entire ethylsulfanyl group (C₂H₅S, 61 Da), as well as characteristic fragmentation of the diphenyl-imidazole core.

Fast Atom Bombardment (FAB) is a soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms. wikipedia.orgumd.edu This method is particularly useful for polar and thermally labile molecules, as it typically produces a prominent protonated molecular ion peak ([M+H]⁺) with minimal fragmentation. wikipedia.orgrsc.orglibretexts.org For this compound, a FAB-MS analysis would be expected to show a strong signal at m/z 281, corresponding to the [M+H]⁺ ion. This technique has been successfully applied to characterize various complex imidazole derivatives. ijpsonline.com

| Mass Spectrometry Technique | Expected Ion | Expected m/z |

| High-Resolution Mass Spectrometry (HRMS) | [M]⁺ | ~280.10342 |

| Electron Ionization Mass Spectrometry (EI-MS) | [M]⁺ | 280 |

| Fast Atom Bombardment Mass Spectrometry (FAB-MS) | [M+H]⁺ | 281 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of conjugated systems like this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions. While a specific UV-Vis spectrum for the title compound is not documented in the searched literature, data from related 4,5-diphenyl-1H-imidazole derivatives can provide valuable insights. For instance, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol exhibits absorption peaks at 340 nm and 406 nm in DMF, attributed to π→π* transitions. researchgate.netsemanticscholar.orgresearchgate.net Similarly, other 2-substituted-4,5-diphenyl-1H-imidazoles show strong absorption in the UV region. rsc.org Based on these related compounds, this compound is expected to display significant absorption in the ultraviolet and possibly the near-visible region of the electromagnetic spectrum.

| Related Compound | Solvent | Absorption Maxima (λmax) | Reference |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | DMF | 340 nm, 406 nm | researchgate.netsemanticscholar.orgresearchgate.net |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Conformation and Intermolecular Interactions

Without SC-XRD data, a detailed analysis of the molecular conformation and intermolecular interactions of this compound cannot be provided. Such an analysis would describe the spatial arrangement of the ethylsulfanyl and diphenyl groups relative to the imidazole ring and detail the non-covalent interactions (like hydrogen bonding or π-stacking) that govern the crystal packing. Studies on similar molecules indicate that the planarity of the imidazole ring and the torsion angles of the substituent groups are key conformational features. researchgate.net

Elemental Combustion Analysis (CHN/S)

Specific elemental combustion analysis data for this compound is not available in the reviewed literature. This technique is used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample, which serves to confirm the empirical formula of a synthesized compound. The theoretical elemental composition of this compound (C₁₇H₁₆N₂S) would be approximately:

Carbon (C): 72.82%

Hydrogen (H): 5.75%

Nitrogen (N): 9.99%

Sulfur (S): 11.44%

Experimental values are typically expected to be within ±0.4% of the theoretical values to confirm the purity of the compound. chemicalbook.com

Reactions Involving the Ethylsulfanyl Moiety

The ethylsulfanyl group (-S-CH₂CH₃) attached to the C2 position of the imidazole ring is a key site for chemical modification. Its reactivity is primarily centered around the sulfur atom, which can be oxidized to higher oxidation states or be a target for nucleophilic attack.

Oxidation Reactions (e.g., to sulfoxides or sulfones)

The sulfur atom in the ethylsulfanyl group is in a low oxidation state and is susceptible to oxidation. Treatment with appropriate oxidizing agents can convert the sulfide (B99878) into the corresponding sulfoxide (B87167) and subsequently to the sulfone. This is a common and predictable transformation for thioethers.

The selective oxidation of sulfides to sulfoxides can be achieved using a variety of reagents under controlled conditions. Further oxidation of the sulfoxide yields the sulfone. The general scheme for these oxidation reactions is as follows:

Oxidation to Sulfoxide: this compound + [O] → 2-(Ethanesulfinyl)-4,5-diphenyl-1H-imidazole

Oxidation to Sulfone: 2-(Ethanesulfinyl)-4,5-diphenyl-1H-imidazole + [O] → 2-(Ethanesulfonyl)-4,5-diphenyl-1H-imidazole

The choice of oxidant and reaction conditions determines the outcome of the reaction. For instance, mild oxidizing agents tend to favor the formation of sulfoxides, while stronger oxidants or harsher conditions can lead to the formation of the sulfone.

Table 1: Common Oxidizing Agents for Sulfide Oxidation

| Oxidizing Agent | Product(s) |

| Hydrogen peroxide (H₂O₂) | Sulfoxide and/or Sulfone |

| Meta-chloroperoxybenzoic acid (m-CPBA) | Sulfoxide and/or Sulfone |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide |

| Potassium permanganate (B83412) (KMnO₄) | Sulfone |

Nucleophilic Substitution Reactions at the Sulfur Center

The ethylsulfanyl group can participate in reactions where it is displaced by a nucleophile. While direct Sₙ2-type substitution at the sulfur atom of a thioether is not typical, the C2 position of the imidazole ring to which the sulfur is attached is susceptible to nucleophilic attack, leading to the displacement of the ethylsulfanyl group.

In a related study, 2-alkylsulfanyl-5-(2-aminopyridin-4-yl)imidazoles, when heated, underwent an unexpected conversion to imidazol-2-ones. This reaction involves the cleavage of the C-S bond, demonstrating that the alkylsulfanyl group can act as a leaving group under certain conditions. nih.gov

Furthermore, studies on halogenoimidazoles have shown that a bromine atom at the 2-position can be displaced by various nucleophiles, including thiolates. rsc.org This suggests that the C2 position of the imidazole ring is electrophilic and can be attacked by nucleophiles, leading to the substitution of the group at this position. Therefore, it is plausible that the ethylsulfanyl group in this compound could be displaced by strong nucleophiles under appropriate conditions.

Reactivity of the Imidazole Ring System

The 4,5-diphenyl-1H-imidazole core possesses its own distinct reactivity, influenced by the aromatic nature of the imidazole and phenyl rings, the presence of two nitrogen atoms, and the potential for tautomerism.

Electrophilic Aromatic Substitution on the Phenyl Moieties and Imidazole Ring

Both the phenyl groups and the imidazole ring can undergo electrophilic aromatic substitution. The imidazole ring is generally considered an electron-rich aromatic system, which activates it towards electrophilic attack. However, the presence of the two nitrogen atoms complicates the reactivity pattern. The phenyl groups at the C4 and C5 positions are also susceptible to electrophilic substitution, with their reactivity being influenced by the imidazole ring substituent.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (a sigma complex), followed by the loss of a proton to restore aromaticity. youtube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions and the regioselectivity of these reactions on this compound have not been extensively reported, but predictions can be made based on the electronic properties of the heterocyclic system.

Acid-Base Properties and Protonation/Deprotonation Behavior

The imidazole ring contains two nitrogen atoms with different chemical properties. The pyrrole-type nitrogen (N-1) bears a hydrogen atom and is weakly acidic, while the pyridine-type nitrogen (N-3) has a lone pair of electrons and is basic.

Basicity: The pyridine-type nitrogen at the 3-position can be protonated by an acid to form an imidazolium (B1220033) cation. The basicity of the imidazole ring is a characteristic feature of this heterocyclic system.

Acidity: The N-H proton at the 1-position is weakly acidic and can be removed by a strong base to form an imidazolate anion.

Tautomeric Equilibrium Studies of the 1H-Imidazole Nitrogen

The 1H-imidazole ring of this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. This is a well-documented phenomenon in imidazole chemistry.

The two tautomers are in a dynamic equilibrium, and their relative populations can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the imidazole ring. An experimental and theoretical study on 2-(aryl)-4,5-diphenyl-1H-imidazoles confirmed the existence of this tautomeric equilibrium in solution. researchgate.net The presence of tautomers is a crucial aspect of the chemistry of 1H-imidazoles, as it can affect their reactivity and biological activity. In the case of this compound, the tautomeric equilibrium would involve the proton residing on either the N-1 or N-3 nitrogen atom.

Derivatization and Further Functionalization Strategies

The primary sites for functionalization on the this compound molecule are the nitrogen atoms of the imidazole ring and the sulfur atom of the 2-ethylsulfanyl substituent. These sites allow for a range of chemical transformations, including alkylation, acylation, and oxidation, leading to a diverse array of derivatives with potentially new and enhanced properties.

N-Alkylation and N-Acylation of the Imidazole Ring

The presence of a free N-H group in the imidazole ring of this compound makes it a prime target for electrophilic substitution reactions. N-alkylation and N-acylation are common strategies to introduce various substituents at the nitrogen atom, which can significantly influence the molecule's polarity, solubility, and biological interactions.

N-alkylation can be achieved by reacting the parent compound with a range of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent system is crucial for controlling the regioselectivity of the reaction, as alkylation can potentially occur at either of the two nitrogen atoms in the imidazole ring. For instance, the alkylation of related 2-(alkylthio)-1H-imidazole derivatives has been shown to proceed efficiently. nih.gov

Similarly, N-acylation can be carried out using acyl chlorides or anhydrides to introduce acyl groups onto the imidazole nitrogen. These reactions typically proceed under basic conditions to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.

| Reagent Class | Example Reagent | Product Type |

| Alkyl Halides | Ethyl iodide, Benzyl bromide | N-Alkyl-2-ethylsulfanyl-4,5-diphenyl-1H-imidazoles |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | N-Acyl-2-ethylsulfanyl-4,5-diphenyl-1H-imidazoles |

Oxidation of the Ethylsulfanyl Group

The sulfur atom in the 2-ethylsulfanyl group is susceptible to oxidation, offering another avenue for derivatization. Oxidation can lead to the formation of the corresponding sulfoxide and sulfone derivatives. These transformations can be accomplished using a variety of oxidizing agents, with the extent of oxidation (to sulfoxide or sulfone) being controllable by the choice of reagent and reaction conditions. jchemrev.comorganic-chemistry.orgorganic-chemistry.org

The introduction of oxygen atoms at the sulfur center significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule. This can have a profound impact on its biological activity and material properties. For example, the oxidation of sulfides to sulfoxides and sulfones is a well-established strategy in drug design to modify the pharmacokinetic profile of a compound. nih.gov

| Oxidizing Agent | Product Type |

| Mild Oxidants (e.g., H₂O₂ with catalyst) | 2-(Ethylsulfinyl)-4,5-diphenyl-1H-imidazole (Sulfoxide) |

| Strong Oxidants (e.g., excess H₂O₂) | 2-(Ethylsulfonyl)-4,5-diphenyl-1H-imidazole (Sulfone) |

Research into the derivatization of this compound continues to be an active area, with the potential to yield novel compounds with a wide range of applications. The ability to selectively functionalize the imidazole ring and the ethylsulfanyl group provides a powerful toolkit for the rational design of new molecules with tailored properties.

Computational and Theoretical Investigations of 2 Ethylsulfanyl 4,5 Diphenyl 1h Imidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the properties of molecules with a favorable balance between computational cost and accuracy. DFT calculations are employed to determine the optimized geometry, electronic structure, and various reactivity parameters of a molecule. For 2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole, DFT studies would provide a detailed picture of its molecular characteristics.

Optimized Geometrical Parameters and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This involves calculating key bond lengths, bond angles, and dihedral angles. For this compound, the geometry is expected to be influenced by the steric hindrance between the two phenyl groups at the 4 and 5 positions and the ethylsulfanyl group at the 2-position.

In analogous structures, such as 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole, X-ray crystallography has shown that the phenyl rings are not coplanar with the imidazole (B134444) ring due to steric repulsion. researchgate.net Similarly, in 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol, the central imidazole ring forms significant dihedral angles with the attached phenyl and benzene (B151609) rings. researchgate.net For this compound, it is predicted that the two phenyl rings at C4 and C5 will be twisted out of the plane of the imidazole ring. The ethylsulfanyl group at C2 will also adopt a specific conformation to minimize steric interactions.

A conformational analysis, typically performed by scanning the potential energy surface through rotation around key single bonds (e.g., the C-S and S-C bonds of the ethylsulfanyl group), would reveal the most stable conformer.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous structures) This table is illustrative and based on data from related imidazole derivatives. Actual values would require specific DFT calculations.

| Parameter | Predicted Value | Reference Compound(s) |

|---|---|---|

| C2-S Bond Length | ~1.75 - 1.80 Å | General C-S bond lengths |

| S-C(ethyl) Bond Length | ~1.80 - 1.85 Å | General S-C bond lengths |

| C4-C5 Bond Length | ~1.38 - 1.42 Å | 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole researchgate.net |

| Imidazole Ring C-N Bond Lengths | ~1.32 - 1.39 Å | 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole researchgate.net |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and lower stability. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the sulfur atom of the ethylsulfanyl group, which has lone pairs of electrons. The LUMO is likely to be distributed over the π-system of the phenyl rings and the imidazole ring. The introduction of the sulfur atom, which is more polarizable than carbon or nitrogen, is expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to its 2-alkyl or 2-phenyl counterparts.

In a study of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a low HOMO-LUMO energy gap was indicative of potential intramolecular charge transfer (ICT) and nonlinear optical properties. semanticscholar.orgresearchgate.netnih.gov Similarly, for this compound, a relatively small energy gap would suggest the possibility of ICT from the ethylsulfanyl and imidazole moieties towards the phenyl groups upon electronic excitation.

Table 2: Representative HOMO-LUMO Energies and Gaps for Analogous Imidazole Derivatives This table presents data from related compounds to illustrate the expected range of values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | - | - | Low (indicative of ICT) | semanticscholar.orgresearchgate.netnih.gov |

Global Reactivity Descriptors (e.g., chemical hardness, electrophilicity index, chemical potential)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

For a generic imidazole derivative, a high chemical hardness of 2.2449 eV was reported, indicating considerable stability. irjweb.com The introduction of the ethylsulfanyl group in this compound is expected to decrease the chemical hardness, making it a "softer" and more reactive molecule compared to derivatives without the sulfur atom. This increased softness would be due to the higher energy of the HOMO associated with the sulfur lone pairs.

Table 3: Illustrative Global Reactivity Descriptors for an Imidazole Derivative This data is for a representative imidazole compound and serves as a baseline for comparison.

| Descriptor | Value (eV) | Significance |

|---|---|---|

| Chemical Hardness (η) | 2.2449 | High, indicating stability |

| Chemical Potential (μ) | -4.05315 | Tendency to donate electrons |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals within a molecule. acs.org This analysis provides insights into intramolecular charge transfer (ICT), hyperconjugative interactions, and the stability arising from these interactions. The stabilization energy (E(2)) associated with the delocalization from a donor NBO to an acceptor NBO quantifies the strength of the interaction.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red-colored regions indicate negative potential (electron-rich), while blue-colored regions indicate positive potential (electron-poor).

For this compound, the MEP surface is expected to show negative potential around the nitrogen atoms of the imidazole ring and the sulfur atom of the ethylsulfanyl group, making these sites susceptible to electrophilic attack. The hydrogen atom attached to the imidazole nitrogen (N-H) and the hydrogen atoms of the phenyl rings would exhibit positive potential, indicating them as sites for nucleophilic attack. In a study of an imidazole-derived thiosemicarbazone, the MEP analysis showed the most electron-dense region to be on a nitrogen atom of the imidazole ring. orientjchem.org

Simulated Spectroscopic Data and Correlation with Experimental Findings

Computational methods can be used to simulate various types of spectra, such as infrared (IR), Raman, and UV-Visible spectra. These simulated spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of the experimental results.

For this compound, DFT calculations could predict the vibrational frequencies and their corresponding IR and Raman intensities. The calculated frequencies are typically scaled by a factor to account for anharmonicity and other systematic errors in the computational method. Comparing the scaled theoretical spectrum with an experimental spectrum would allow for a detailed assignment of the vibrational modes.

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum by calculating the electronic transition energies and oscillator strengths. This would provide insights into the nature of the electronic transitions responsible for the observed absorption bands. For instance, in a study of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, the absorption spectrum showed peaks at 340 nm and 406 nm, which were attributed to π-π* transitions within the conjugated system. semanticscholar.org A similar analysis for this compound would help in understanding its photophysical properties.

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and structural features of a molecule. In the absence of direct experimental data for this compound, theoretical calculations on analogous compounds offer valuable predictive insights.

Computational studies on similar molecules, such as 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole (MPDPI), have been conducted using Density Functional Theory (DFT) with the B3LYP functional and various basis sets. ijrar.org These studies provide a basis for assigning the expected vibrational modes of the target compound.

Key vibrational modes anticipated for this compound would include:

N-H Vibrations: The N-H stretching vibration in imidazole rings typically appears in the region of 3200-3500 cm⁻¹. ijrar.org For MPDPI, this was observed at 3410 cm⁻¹ in the FT-IR spectrum. ijrar.org In-plane and out-of-plane bending modes for the N-H group are also expected.

C-H Vibrations: Aromatic C-H stretching vibrations from the diphenyl groups are expected in the 3000-3100 cm⁻¹ region. ijrar.org The aliphatic C-H stretching vibrations of the ethylsulfanyl group would appear at slightly lower wavenumbers.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings are expected in the 1400-1600 cm⁻¹ range.

C-S Vibrations: The C-S stretching vibration of the ethylsulfanyl group is typically weak and found in the 600-800 cm⁻¹ region.

A representative table of calculated and experimental vibrational frequencies for an analogous compound, 2-phenyl-2-imidazoline (B1199978), is provided below to illustrate the typical assignments. scirp.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H Stretch | 3398 | 3404 | - |

| C-H Aromatic Stretch | - | - | 3065 |

| C=N Stretch | 1605 | - | - |

| C-H In-plane Bend | 1122 | 1122 | - |

| C-H Out-of-plane Bend | 986 | 983 | - |

| C-H Out-of-plane Bend | 915 | - | 912 |

This table presents data for 2-phenyl-2-imidazoline as an illustrative example of vibrational assignments in a related heterocyclic compound. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org This analysis helps in understanding the electronic transitions occurring within the molecule upon absorption of light.

For 4,5-diphenyl-1H-imidazole derivatives, TD-DFT calculations have been successfully employed to interpret their UV-Vis spectra. researchgate.net A study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, for instance, utilized TD-DFT with the B3LYP functional and a 6-31+G(d,p) basis set to predict its electronic transitions in a dimethyl sulfoxide (B87167) (DMSO) solvent. researchgate.net

The predicted UV-Vis spectrum for this compound would likely exhibit absorptions corresponding to π → π* transitions within the aromatic system. The presence of the sulfur atom in the ethylsulfanyl group might also contribute to n → π* transitions. The solvent environment can influence the position and intensity of these absorption bands.

The following table shows representative TD-DFT calculation results for a related imidazole derivative, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, in DMSO, which gives an indication of the expected electronic transitions. researchgate.net

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 3.84 | 322.8 | 0.35 | HOMO -> LUMO |

| 4.31 | 287.7 | 0.12 | HOMO-1 -> LUMO |

| 4.65 | 266.6 | 0.21 | HOMO -> LUMO+1 |

This table presents data for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol as an illustrative example of TD-DFT calculations. researchgate.net

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical calculations, particularly using DFT, are instrumental in determining the electronic properties of molecules, which govern their reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For various 4,5-diphenyl-1H-imidazole derivatives, these properties have been calculated. For example, a study on 4-[4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]-phenol using DFT at the B3LYP/6-31G(d,p) level of theory determined its HOMO and LUMO energies and the corresponding energy gap. ppor.az Another study on a different derivative also reported these electronic properties. nuph.edu.ua

The table below presents calculated electronic properties for a related imidazole derivative to provide a reference for the expected values.

| Parameter | Value (eV) |

| HOMO Energy | -5.78 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 3.63 |

This table presents data for a representative 4,5-diphenyl-1H-imidazole derivative to illustrate typical electronic property values.

Applications in Materials Science and Organic Synthesis

Corrosion Inhibition Properties

The protection of metals from corrosive degradation is a critical endeavor in numerous industries. Organic molecules, particularly those containing heteroatoms like nitrogen and sulfur, are often effective corrosion inhibitors. These compounds can adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. Research into imidazole (B134444) derivatives has revealed their significant potential in this area. While studies focusing exclusively on 2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole are limited, extensive research on a closely related derivative, 2-(Ethylthio)-1,4,5-triphenyl-1H-imidazole, provides valuable insights into the expected behavior of the target compound. researchgate.net This analogous structure, differing only by a phenyl group at the 1-position of the imidazole ring, demonstrates how the core structure contributes to corrosion inhibition.

Adsorption Mechanism Studies on Metal Surfaces (e.g., Langmuir Adsorption Isotherm)

The efficacy of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. The nature of this adsorption can be elucidated through various adsorption isotherms, with the Langmuir model being frequently employed. The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface.

Studies on imidazole derivatives closely related to this compound have shown that their adsorption on steel surfaces in acidic media conforms to the Langmuir adsorption isotherm. researchgate.net For instance, the investigation of 2-(Ethylthio)-1,4,5-triphenyl-1H-imidazole as a corrosion inhibitor for steel in a 1 M HCl solution indicated that the inhibitor molecules adsorb on the steel surface according to the Langmuir model. researchgate.net This suggests that the adsorption process involves the formation of a uniform layer of inhibitor molecules on the metal, effectively blocking the active corrosion sites. The adsorption is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive solution. researchgate.net

The adsorption of another related compound, 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine, on carbon steel in a 1% NaCl solution was also found to follow the Langmuir adsorption isotherm. rsc.orgnih.gov This further supports the likelihood that this compound would exhibit a similar adsorption mechanism, characterized by the formation of a protective monolayer on the metal surface.

Electrochemical Characterization of Inhibitive Performance (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are paramount in quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two such powerful methods.

Potentiodynamic Polarization: This technique involves changing the potential of the working electrode and measuring the resulting current. The data obtained can reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions. For 2-(Ethylthio)-1,4,5-triphenyl-1H-imidazole, potentiodynamic polarization studies have shown that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. researchgate.net The presence of the inhibitor leads to a decrease in the corrosion current density (i_corr), which is a direct measure of the corrosion rate.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the electrode-electrolyte interface. In EIS studies of 2-(Ethylthio)-1,4,5-triphenyl-1H-imidazole, the results showed an increase in the charge transfer resistance (R_ct) with increasing inhibitor concentration. researchgate.net An increase in R_ct signifies a slower corrosion rate. Concurrently, a decrease in the double-layer capacitance (C_dl) is observed, which is attributed to the displacement of water molecules by the inhibitor molecules at the metal surface, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer. researchgate.netrsc.org

The following interactive table summarizes the electrochemical parameters for the corrosion of steel in 1 M HCl in the presence of different concentrations of 2-(Ethylthio)-1,4,5-triphenyl-1H-imidazole. researchgate.net

| Inhibitor Concentration (M) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (μF/cm²) |

| 0 | 1100 | - | 45 | 120 |

| 1 x 10⁻⁶ | 550 | 50.0 | 90 | 95 |

| 5 x 10⁻⁶ | 330 | 70.0 | 150 | 80 |

| 1 x 10⁻⁵ | 220 | 80.0 | 230 | 65 |

| 5 x 10⁻⁵ | 132 | 88.0 | 380 | 50 |

| 1 x 10⁻⁴ | 99 | 91.0 | 490 | 40 |

These findings strongly suggest that this compound would also be an effective mixed-type corrosion inhibitor, with its performance improving with increasing concentration.

Surface Morphological Studies (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of materials at high magnification. In the context of corrosion inhibition, SEM is used to compare the surface of a metal exposed to a corrosive environment with and without an inhibitor.

While specific SEM images for a surface treated with this compound are not available, studies on various imidazole derivatives consistently demonstrate the formation of a protective film on the metal surface. nih.govrsc.org In the absence of an inhibitor, the steel surface typically shows significant damage, with a rough and uneven appearance due to aggressive attack by the corrosive medium. rsc.org However, in the presence of an imidazole-based inhibitor, the surface is much smoother and shows significantly less corrosion damage. nih.govrsc.org This is attributed to the formation of a stable, adsorbed layer of the inhibitor molecules on the steel surface, which acts as a physical barrier against the corrosive species. nih.gov It is therefore highly probable that SEM analysis of a metal surface protected by this compound would reveal a similar protective film, confirming its inhibitive action.

Luminescent and Photophysical Applications

The unique electronic properties of conjugated organic molecules, such as those containing imidazole rings, often give rise to interesting photophysical behaviors, including fluorescence. These properties can be harnessed for applications in sensors, imaging, and organic light-emitting diodes (OLEDs).

Investigation of Solvatofluorochromic Properties

Solvatofluorochromism is the phenomenon where the fluorescence emission spectrum of a compound changes with the polarity of the solvent. This property is highly desirable for the development of chemical sensors. While the solvatochromic properties of this compound have not been specifically reported in the available scientific literature, studies on other derivatives of 4,5-diphenyl-1H-imidazole suggest that this class of compounds can exhibit such behavior. For instance, derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole have been shown to possess interesting solvatofluorochromic properties, making them useful for applications that are sensitive to solvent polarity. rsc.org The investigation into the solvatochromic behavior of this compound remains an open area for future research.

Development as Environmentally Sensitive Fluorophores

An environmentally sensitive fluorophore is a molecule whose fluorescence properties (such as intensity, lifetime, and emission wavelength) are responsive to changes in its local environment, including polarity, viscosity, and the presence of specific ions. The development of such fluorophores is of great interest for creating advanced sensors and imaging agents.

Currently, there is a lack of published research on the development of this compound as an environmentally sensitive fluorophore. However, the broader class of imidazole derivatives has been explored for this purpose. For example, certain 4,5-diphenyl-1H-imidazole derivatives have been synthesized and characterized as environmentally sensitive fluorophores, showing sensitive fluorescence responses to solvent polarity and acidity. rsc.org This indicates the potential of the 4,5-diphenyl-1H-imidazole scaffold as a platform for designing novel fluorophores. Further investigation is required to determine if the introduction of an ethylsulfanyl group at the 2-position imparts any unique or enhanced environmentally sensitive fluorescent properties to the molecule.

Advanced Materials Development

Nonlinear Optical (NLO) Material Characteristics

There is currently a lack of available scientific literature detailing the specific nonlinear optical (NLO) properties of this compound. Organic compounds are of significant interest in the field of optoelectronics for their potential NLO applications, which are crucial for technologies like optical data storage and signal processing. nih.gov The NLO response in organic molecules often arises from the delocalization of π-electrons within their structure, facilitating intermolecular charge transfer. nih.gov Research into related fields, such as substituted diphenylimidazoles and other organic conjugated molecules, indicates that the incorporation of donor and acceptor groups can lead to significant NLO properties. researchgate.netmdpi.com However, specific studies and data for this compound are not present in the reviewed sources.

Evaluation as Electrode Materials for Energy Storage Devices (e.g., Supercapacitors)

Information regarding the evaluation of this compound as an electrode material for energy storage devices, such as supercapacitors, is not available in the current body of scientific literature. While research is being conducted on various organic materials for energy storage applications, specific studies focusing on the electrochemical properties of this particular compound have not been reported.

Utility as Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis

This compound serves as a valuable synthetic intermediate in the preparation of other imidazole derivatives. Its synthesis is a key step that allows for further functionalization of the imidazole core, demonstrating its role as a versatile building block in organic synthesis.

The preparation of this compound has been reported, and it is utilized as a precursor for the synthesis of related compounds. For instance, it is a key intermediate in the synthesis of 2-(ethylsulfonyl)-4,5-diphenyl-1H-imidazole and 2-(ethylsulfinyl)-4,5-diphenyl-1H-imidazole. This highlights its utility in creating a library of substituted imidazoles with potentially diverse chemical and biological activities. The synthesis of various other 4,5-diphenyl-1H-imidazole derivatives for applications such as antimicrobial agents has also been documented, underscoring the importance of substituted imidazoles in medicinal chemistry. scirp.orgresearchgate.netthepharmajournal.comwjpps.com

Structure Activity Relationship Studies Through Derivatives and Analogues

Impact of Substituent Variations on Electronic Structure and Reactivity

The electronic properties of the 4,5-diphenyl-1H-imidazole scaffold are highly sensitive to the nature of the substituent at the 2-position. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution within the imidazole (B134444) ring, thereby influencing its reactivity and interaction with other molecules.

Studies on related imidazole systems have shown that the push/pull of electron density at the 2-position of the imidazole ring is crucial for influencing the donor capacity of the nitrogen atoms. For instance, the presence of electron-rich methoxy (B1213986) substituents has been found to increase the N-base donor strengths. rsc.org Conversely, electron-withdrawing groups would be expected to decrease the basicity of the imidazole nitrogens.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in providing theoretical explanations for these observations. rsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal how substituent changes affect the molecule's electronic transitions and reactivity. researchgate.net For example, a smaller HOMO-LUMO energy gap is often associated with higher reactivity. researchgate.net The strategic placement of different functional groups can, therefore, be used to modulate the electronic structure for specific applications. rsc.orgresearchgate.net

Synthesis and Characterization of Analogues with Diverse Substituents at Position 2

To investigate the SAR of 2-ethylsulfanyl-4,5-diphenyl-1H-imidazole, a variety of analogues with different substituents at the 2-position have been synthesized and characterized. These modifications include the introduction of other alkyl and aryl sulfanyl (B85325) groups, aryl moieties, and benzyloxy groups.

The general synthesis of 2-substituted-4,5-diphenyl-1H-imidazoles often involves the condensation of benzil (B1666583), an appropriate aldehyde, and ammonium (B1175870) acetate (B1210297) in a suitable solvent like glacial acetic acid. ijpsonline.comnih.govresearchgate.net For the synthesis of 2-thioether derivatives, a common precursor is 4,5-diphenyl-1H-imidazole-2-thiol, which can be prepared by reacting benzoin (B196080) with thiourea. scirp.org This thiol can then be coupled with various alkyl or benzyl (B1604629) halides to yield the desired 2-alkylsulfanyl or 2-benzylsulfanyl derivatives. scirp.org

For instance, a series of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles were synthesized by coupling 4,5-diphenyl-1H-imidazol-2-thiol with different benzyl bromide derivatives. scirp.org Similarly, analogues with a benzyloxy group at the 2-position have been prepared. One method involves the condensation of benzoin with urea (B33335) to form 4,5-diphenyl-1H-imidazol-2-ol, followed by reaction with a benzyl bromide derivative in the presence of a copper catalyst. biolmolchem.com Another approach to synthesizing 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole involves a one-pot reaction of benzil, 4-(benzyloxy)benzaldehyde, and ammonium acetate. researchgate.net

The characterization of these newly synthesized compounds is typically achieved through spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS), which confirm the proposed structures. ijpsonline.comnih.govscirp.org X-ray crystallography has also been employed to determine the precise three-dimensional structure of some derivatives. researchgate.net

Table 1: Examples of Synthesized 2-Substituted-4,5-diphenyl-1H-imidazole Analogues

| Substituent at Position 2 | Synthetic Method | Characterization | Reference(s) |

| Benzylthio | Coupling of 4,5-diphenyl-1H-imidazol-2-thiol with benzyl bromide derivatives | ¹H NMR, ¹³C NMR, HRMS | scirp.org |

| (Benzimidazol-2-yl)methylthio | Coupling of 4,5-diphenyl-1H-imidazol-2-thiol with 2-(chloromethyl)-1H-benzimidazoles | ¹H NMR, ¹³C NMR, HRMS | scirp.org |

| Benzyloxy | Condensation of benzoin and urea followed by reaction with benzyl bromide | ¹H NMR, ¹³C NMR, FT-IR | biolmolchem.com |

| 4-(Benzyloxy)phenyl | One-pot reaction of benzil, 4-(benzyloxy)benzaldehyde, and ammonium acetate | IR, ¹H NMR, ¹³C NMR, MS, X-ray Crystallography | researchgate.net |

| Various substituted phenyls | Condensation of benzil, substituted benzaldehydes, and ammonium acetate | IR, ¹H NMR, ¹³C NMR, MS | ijpsonline.comnih.govresearchgate.net |

| Phenol | Condensation of benzil, 4-hydroxybenzaldehyde, and ammonium acetate | ¹H NMR, ¹³C NMR, MS | researchgate.netsciepub.com |

Investigation of N-Substitution Effects on the Imidazole Ring

Modification of the nitrogen atoms within the imidazole ring of this compound represents another avenue for SAR studies. N-substitution can significantly impact the compound's steric and electronic properties, as well as its potential for hydrogen bonding.

The synthesis of N-substituted derivatives can be achieved through various methods. For example, N-alkylation can be performed by reacting the parent imidazole with an alkyl halide in the presence of a base. A specific instance is the synthesis of 1-benzyloxymethyl-4,5-diphenyl-2-(1,1,2,2-tetrafluoroethylthio)imidazole, which was prepared by treating the corresponding N-unsubstituted imidazole with benzyl chloromethyl ether and potassium carbonate.

In a broader context of imidazole chemistry, the synthesis of N-substituted imidazoles often involves multi-step procedures. One common approach is the initial synthesis of a 2,4,5-trisubstituted imidazole, followed by N-alkylation or N-arylation. For example, a series of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazoles were synthesized by first forming Schiff bases from substituted amines and benzaldehydes, which were then reacted with benzil and ammonium acetate to construct the imidazole ring. researchgate.net

Computational studies on related N-substituted imidazoles, such as N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl] acetamide (B32628) analogues, have been used to develop quantitative structure-activity relationship (QSAR) models. researchgate.net These models help in understanding how different substituents at the N-1 position, in combination with modifications at other positions, influence the biological activity of the compounds. researchgate.net

Computational Design Principles for Modulating Compound Properties

Computational chemistry plays a pivotal role in the rational design of novel this compound derivatives with tailored properties. Techniques such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) modeling are employed to predict how structural modifications will affect the compound's behavior. researchgate.netwebofjournals.comnih.gov

DFT calculations are widely used to investigate the electronic properties of imidazole derivatives. rsc.orgwebofjournals.com By calculating parameters such as HOMO-LUMO energy gaps, dipole moments, and hyperpolarizabilities, researchers can gain insights into the molecule's reactivity, stability, and potential for applications in areas like nonlinear optics. researchgate.net These calculations can guide the selection of substituents to achieve desired electronic characteristics. For example, a study on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol used DFT to analyze its nonlinear optical properties. researchgate.net

Molecular docking simulations are another powerful tool, particularly in the context of drug design. These simulations predict the binding affinity and orientation of a ligand within the active site of a biological target. nih.govnih.govmdpi.com By virtually screening a library of designed analogues, researchers can prioritize the synthesis of compounds with the highest predicted potency.